9,10-Dioxabicyclo[3.3.2]decane
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Overview
Description
9,10-Dioxabicyclo[332]decane is an organic compound with the molecular formula C₈H₁₄O₂ It is a bicyclic ether that features a unique structure with two oxygen atoms incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxabicyclo[3.3.2]decane typically involves the peroxymercuriation of cis,cis-cyclo-octa-1,5-diene. This reaction results in the formation of a bis-mercuriated derivative, which can then be converted into the desired bicyclic ether through reduction and brominolysis .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 9,10-Dioxabicyclo[3.3.2]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides.
Reduction: Reduction reactions can convert the bis-mercuriated derivative into the bicyclic ether.
Substitution: Substitution reactions can occur, particularly involving the oxygen atoms in the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Peroxymercuriation reagents are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine can be used for brominolysis.
Major Products: The major products formed from these reactions include various bicyclic ethers and peroxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9,10-Dioxabicyclo[3.3.2]decane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in conformational analysis and molecular interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 9,10-Dioxabicyclo[3.3.2]decane involves its ability to undergo various chemical transformations. The molecular targets and pathways are primarily related to its reactivity with different reagents, leading to the formation of stable bicyclic structures. The presence of oxygen atoms in the bicyclic framework allows for unique interactions and reactions .
Comparison with Similar Compounds
- 8,9-Dioxabicyclo[5.2.1]decane
- 7,8,9,10-Tetrahydro-6,10-propano-6H-cyclohepta[b]quinoxaline
- Bicyclo[3.3.1]nonane derivatives
Comparison: 9,10-Dioxabicyclo[3.3.2]decane is unique due to its specific bicyclic structure with two oxygen atoms. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 8,9-Dioxabicyclo[5.2.1]decane has a different ring size and arrangement, leading to variations in its chemical behavior .
Properties
CAS No. |
65651-41-4 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
9,10-dioxabicyclo[3.3.2]decane |
InChI |
InChI=1S/C8H14O2/c1-3-7-5-2-6-8(4-1)10-9-7/h7-8H,1-6H2 |
InChI Key |
BVCKERYVXJGZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)OO2 |
Origin of Product |
United States |
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